

Physical and chemical properties of 2,6-Difluoropyridin-4-ol

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Compound of Interest

Compound Name: 2,6-Difluoropyridin-4-ol

Cat. No.: B600026

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An In-depth Technical Guide to 2,6-Difluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridin-4-ol, also known by its CAS Number 197717-50-3, is a fluorinated heterocyclic compound with potential applications in the fields of pharmaceutical and agrochemical synthesis. Its chemical structure, featuring a pyridine ring substituted with two fluorine atoms and a hydroxyl group, imparts unique electronic properties that make it an attractive building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the available physical, chemical, and safety information for **2,6-Difluoropyridin-4-ol**, intended to support research and development activities.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of **2,6-Difluoropyridin-4-ol** is presented in Table 1. It is important to note that due to the limited availability of published experimental data for this specific compound, some of the listed properties are based on computational predictions.

Table 1: Physical and Chemical Properties of **2,6-Difluoropyridin-4-ol**

Property	Value	Source
CAS Number	197717-50-3	[1]
Molecular Formula	C ₅ H ₃ F ₂ NO	[1]
Molecular Weight	131.08 g/mol	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
pKa	Data not available	
Solubility	Data not available	
Tautomerism	Exists in equilibrium with 2,6-difluoro-4-pyridone. The pyridone form is generally favored in solution.	[2][3][4]

Tautomerism

A key chemical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In the case of **2,6-Difluoropyridin-4-ol**, this equilibrium is with 2,6-difluoro-4-pyridone. Generally, for 4-hydroxypyridines, the pyridone tautomer is the predominant species in solution and in the solid state due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2][4] The enol form, 4-hydroxypyridine, may become more significant in the gas phase or in very dilute solutions in non-polar solvents.[3] Ab initio calculations on the parent 4-hydroxypyridine/4-pyridone system suggest that while 4-hydroxypyridine is more stable in the gas phase, the pyridone form is favored in condensed phases.[5]

Tautomeric equilibrium of **2,6-Difluoropyridin-4-ol**.

Spectroscopic Data

Detailed experimental spectroscopic data for **2,6-Difluoropyridin-4-ol** is not readily available in the public domain. However, predicted spectral characteristics can be inferred from the analysis

of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the two equivalent protons at the 3 and 5 positions of the pyridine ring. The chemical shift of these protons would be influenced by the electron-withdrawing fluorine atoms and the electronic nature of the hydroxyl/keto group.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule. The carbons attached to fluorine (C2 and C6) would exhibit large one-bond C-F coupling constants.
- ^{19}F NMR: The fluorine NMR spectrum would show a single resonance for the two equivalent fluorine atoms at the 2 and 6 positions.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (in the enol form) or the N-H stretch of the pyridone (in the keto form), as well as C=O stretching vibrations for the keto tautomer. C-F and C-N stretching vibrations would also be present.

Mass Spectrometry (MS):

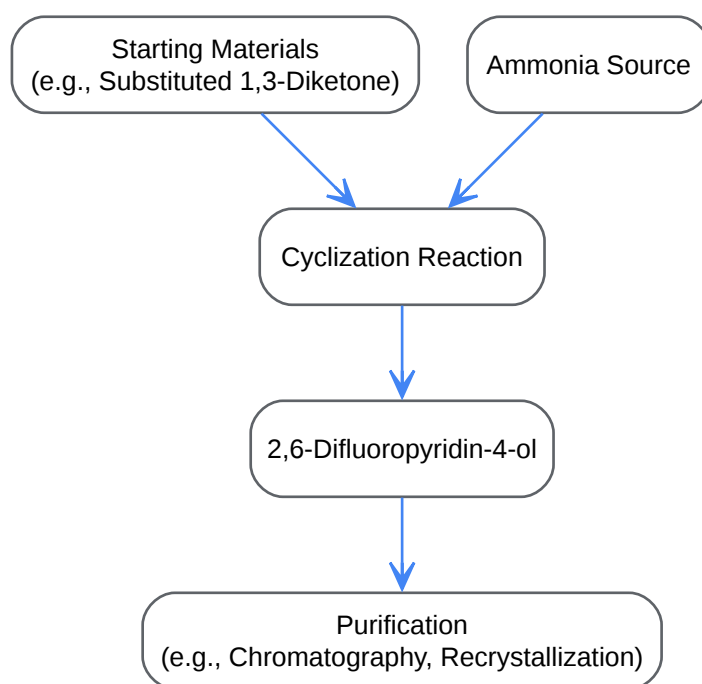
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (131.08 g/mol). Fragmentation patterns would likely involve the loss of CO or HF.

Synthesis

A specific, detailed experimental protocol for the synthesis of **2,6-Difluoropyridin-4-ol** is not widely published. However, general methods for the preparation of substituted 4-hydroxypyridines can be adapted. One common approach involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with an ammonia source.[6]

For instance, a plausible synthetic route could involve the reaction of a suitably substituted 1,3-diketone with ammonia. Another potential strategy is the hydrolysis of a corresponding 4-amino-2,6-difluoropyridine.

The synthesis of related compounds, such as other substituted 4-hydroxypyridines, often involves multi-step sequences starting from readily available materials.[7][8] The synthesis of 4-hydroxypyridine itself can be achieved from pyridine-4-boronic acid.[9]



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Generalized workflow for the synthesis of 4-hydroxypyridines.

Reactivity and Chemical Behavior

The chemical reactivity of **2,6-Difluoropyridin-4-ol** is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This makes the ring susceptible to nucleophilic aromatic substitution, although the hydroxyl group is a strong electron-donating group.

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation. The tautomeric pyridone form possesses an amide-like character and can exhibit reactivity at the nitrogen and oxygen atoms.

Applications in Drug Development and Research

While specific biological activities of **2,6-Difluoropyridin-4-ol** are not yet extensively documented, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.^{[10][11]}

Fluorinated pyridines are key components in a wide range of biologically active molecules.^[12] The structural motif of 2,6-difluoropyridine is present in various compounds explored in medicinal chemistry. For example, derivatives of 2,6-difluoropyridine have been investigated for their potential as PET imaging agents.^[13]

The 4-hydroxypyridine scaffold is also found in several bioactive compounds. Therefore, **2,6-Difluoropyridin-4-ol** represents a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

Specific toxicity data for **2,6-Difluoropyridin-4-ol** are not available. However, based on the data for related fluorinated pyridines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

For related compounds like 2,6-difluoropyridine, hazards include flammability, skin and eye irritation, and respiratory irritation.

Conclusion

2,6-Difluoropyridin-4-ol is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of new pharmaceuticals and agrochemicals. While experimental data on its physical and chemical properties are limited, its structural features, particularly the presence of fluorine atoms and the 4-hydroxypyridine moiety, suggest it is a valuable tool for medicinal chemists. Further research is needed to fully characterize this compound and explore its biological activities. The information provided in this guide serves as a starting point for researchers and scientists interested in utilizing **2,6-Difluoropyridin-4-ol** in their work.

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